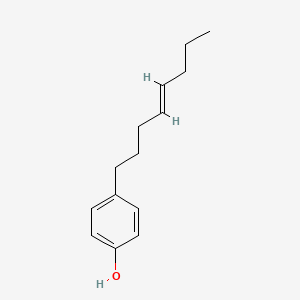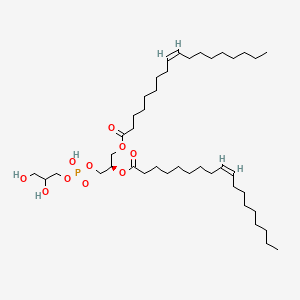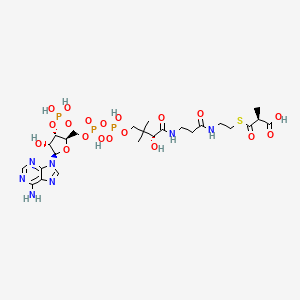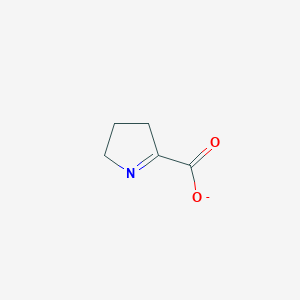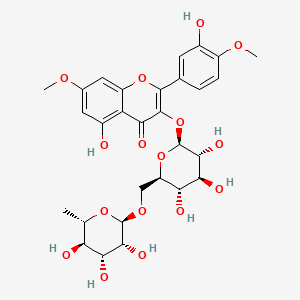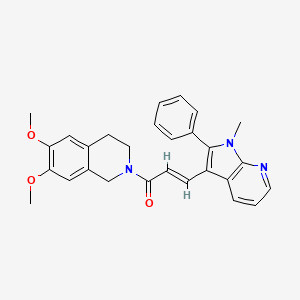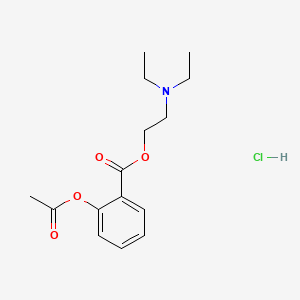![molecular formula C23H26O5 B1249219 (E)-5-Methoxy-2,2-dimethyl-6-(2-methylbut-2-enoyl)-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one](/img/structure/B1249219.png)
(E)-5-Methoxy-2,2-dimethyl-6-(2-methylbut-2-enoyl)-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-Methoxy-2,2-dimethyl-6-(2-methylbut-2-enoyl)-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one is a synthetic organic compound belonging to the pyranochromene family. This compound is characterized by its complex structure, which includes a pyranochromene core with various functional groups such as methoxy, dimethyl, and propyl groups. It is of interest due to its potential biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
(E)-5-Methoxy-2,2-dimethyl-6-(2-methylbut-2-enoyl)-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: Used as a probe to study various biological pathways and interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Methoxy-2,2-dimethyl-6-(2-methylbut-2-enoyl)-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one typically involves multiple steps starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Pyranochromene Core: This step involves the cyclization of appropriate precursors to form the pyranochromene core. For example, phloroglucinol can be used as a starting material.
Functional Group Introduction:
Final Coupling: The final step involves coupling the pyranochromene core with the (E)-2-methylbut-2-enoyl group under specific reaction conditions, such as using a base catalyst and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-Methoxy-2,2-dimethyl-6-(2-methylbut-2-enoyl)-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of (E)-5-Methoxy-2,2-dimethyl-6-(2-methylbut-2-enoyl)-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-hydroxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-propyl-pyrano[2,3-f]chromen-8-one
- 5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-phenyl-pyrano[2,3-f]chromen-8-one
Uniqueness
(E)-5-Methoxy-2,2-dimethyl-6-(2-methylbut-2-enoyl)-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C23H26O5 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-propylpyrano[2,3-f]chromen-8-one |
InChI |
InChI=1S/C23H26O5/c1-7-9-14-12-16(24)27-22-17(14)21-15(10-11-23(4,5)28-21)20(26-6)18(22)19(25)13(3)8-2/h8,10-12H,7,9H2,1-6H3/b13-8+ |
Clave InChI |
RMUWCAYGHBNRQJ-MDWZMJQESA-N |
SMILES isomérico |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C(=C2C(=O)/C(=C/C)/C)OC |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C(=C2C(=O)C(=CC)C)OC |
SMILES canónico |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C(=C2C(=O)C(=CC)C)OC |
Sinónimos |
5-methoxy-2,2-dimethyl-6-(2-methyl-1-oxo-2-butenyl) -10-propyl-2H,8H-benzo(1,2-b; 3,4-b')dipyran-8-one GUT-70 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



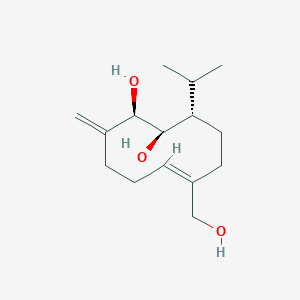



![1-Hydroxy-8,11,11-trimethylbicyclo[5.3.1]undec-7-en-9-one](/img/structure/B1249147.png)

